molecular formula C11H12O2 B8727926 4,6,7-trimethyl-1-benzofuran-3(2H)-one

4,6,7-trimethyl-1-benzofuran-3(2H)-one

Cat. No. B8727926
M. Wt: 176.21 g/mol
InChI Key: YXXBQQCBCCHYCD-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

Using (2,3,5-trimethylphenoxy)acetic acid obtained in Reference Example 158, the title compound was synthesized in the same manner as in Reference Example 41. Yield 75%. Melting point: 92-93° C. (hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:3]=1[O:4][CH2:5][C:6](O)=[O:7]>CCCCCC>[CH3:14][C:10]1[C:9]2[C:6](=[O:7])[CH2:5][O:4][C:3]=2[C:2]([CH3:1])=[C:12]([CH3:13])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC(=O)O)C=C(C=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 158

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C2=C1C(CO2)=O)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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